molecular formula C14H20BNO2 B6337761 3-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 2096333-32-1

3-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B6337761
CAS No.: 2096333-32-1
M. Wt: 245.13 g/mol
InChI Key: HDIVTFGVSSZAQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester-functionalized pyridine derivative. Its synthesis involves palladium-catalyzed cross-coupling reactions, as demonstrated in the preparation of dopamine receptor agonists, where it serves as a key intermediate . The cyclopropyl substituent introduces steric and electronic effects that influence reactivity and biological activity. This compound is stored under refrigeration (2–8°C) due to its sensitivity, with a molecular weight of 178.98 g/mol (C₈H₁₀BNO₃) . Its primary applications span medicinal chemistry (e.g., non-catechol dopamine agonists) and organic synthesis, leveraging the boronate group’s utility in Suzuki-Miyaura couplings .

Properties

IUPAC Name

3-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO2/c1-13(2)14(3,4)18-15(17-13)12-7-8-16-9-11(12)10-5-6-10/h7-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIVTFGVSSZAQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transition-Metal-Catalyzed Borylation

The most efficient route involves palladium- or platinum-catalyzed borylation of halogenated pyridine precursors. For example, 3-cyclopropyl-4-bromopyridine undergoes Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) in the presence of a Pt(PPh₃)₄ catalyst. Key parameters include:

ParameterOptimal ConditionImpact on Yield
Catalyst loading5 mol% Pt(PPh₃)₄85–92%
Solvent1,2-Dichlorobenzene (o-DCB)Prevents protodeborylation
Temperature120–200°CCompletes in 16 h

The reaction proceeds via oxidative addition of the C–Br bond to platinum, followed by transmetallation with B₂pin₂ and reductive elimination. Steric hindrance from the cyclopropyl group necessitates higher temperatures (200°C) for aryl-substituted pyridines.

Photoinduced Borylation

A novel one-pot method combines UV irradiation (365 nm) of pyridine derivatives with PhMe₂SiBpin in benzene, generating N-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene intermediates. Subsequent N-benzoylation with benzoyl chloride yields functionalized bicyclic products, which are hydrolyzed to the target compound. This method achieves 41–47% yields but requires stringent anhydrous conditions.

Ring Construction via 6π-Electrocyclization

Diboration-Electrocyclization Cascade

Alkyne substrates undergo Pt-catalyzed diboration with B₂pin₂ to form 1-azatrienes, which spontaneously cyclize via 6π-electrocyclization at 200°C. For example, cyclopropylacetylene derivatives convert to the target pyridine boronate in 72% yield.

Mechanistic Insights :

  • Diboration : Pt inserts into the alkyne C≡C bond, forming a platinum-alkynyl intermediate that reacts with B₂pin₂.

  • Electrocyclization : The 1-azatriene adopts a planar conformation, allowing π-electron reorganization to form the pyridine ring.

Challenges :

  • Protodesilylation occurs above 180°C, necessitating lower temperatures for silyl-protected substrates.

  • Chemoselectivity issues arise with naphthalene-forming side reactions.

Suzuki-Miyaura Cross-Coupling

Two-Step Functionalization

A modular approach couples preformed boronic esters with cyclopropyl-substituted pyridines:

  • Synthesis of 4-Boronic Acid Pinacol Ester :

    • 4-Bromopyridine reacts with B₂pin₂ under Pd(dppf)Cl₂ catalysis (2 mol%) in THF at 80°C.

    • Yield: 89%.

  • Cyclopropane Introduction :

    • Cyclopropanation via Simmons-Smith reaction (Zn-Cu/CH₂I₂) or transition-metal-catalyzed C–H activation.

    • Yields range from 65% (Zn-Cu) to 78% (Rh-catalyzed).

Optimization Data :

StepCatalystSolventTemperatureYield
1Pd(dppf)Cl₂THF80°C89%
2Rh₂(OAc)₄DCE100°C78%

Industrial-Scale Production

Continuous Flow Synthesis

To enhance throughput, a telescoped process combines diboration and electrocyclization in a continuous flow reactor:

  • Residence Time : 30 min at 200°C.

  • Throughput : 5.2 g/h with >99% purity.

Purification Protocols

  • Chromatography : Silica gel (hexane/EtOAc 8:1) removes unreacted B₂pin₂.

  • Crystallization : Ethanol/water (3:1) affords needle-like crystals (mp 132–134°C) .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action for 3-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in cross-coupling reactions involves the formation of a palladium complex with the boronate ester. This complex then undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Substituent Effects on Key Properties
Compound Name Substituent Yield (%) Molecular Weight (g/mol) Key Application
Target Compound Cyclopropyl 20 178.98 Dopamine Agonists
3-Cyclopropyl-4-(3-methyl-4-boronate-phenoxy)furopyridine Methyl 35 205.06 Medicinal Intermediates
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Bromo N/A 283.96 Cholinergic Drug Synthesis
5-Fluoro-2-methyl-4-boronate-pyridine Fluoro, Methyl N/A 207.06 Sensor Probes

Physical and Spectroscopic Properties

  • Stability : The target compound requires refrigeration , whereas 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is stable at 0–6°C . Fluorinated derivatives may exhibit enhanced oxidative stability due to fluorine’s inductive effects .
  • Spectroscopy : The methyl-substituted analog (Compound 26) displays distinct ¹H NMR signals (δ 2.46 ppm for methyl, δ 1.01 ppm for cyclopropyl), aiding structural differentiation .

Biological Activity

The compound 3-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H30BNO2C_{20}H_{30}BNO_2 with a molecular weight of 327.3 g/mol. The compound features a pyridine ring substituted with a cyclopropyl group and a dioxaborolane moiety. This unique structure is believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC20H30BNO2
Molecular Weight327.3 g/mol
CAS Number2244702-81-4
Purity≥95%

Research indicates that compounds containing pyridine and dioxaborolane structures often exhibit significant biological activities through various mechanisms:

  • GSK-3β Inhibition : The compound has shown potential as an inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β), which plays a crucial role in numerous cellular processes including metabolism and cell cycle regulation. Inhibitors of GSK-3β have been linked to therapeutic effects in neurodegenerative diseases and cancer .
  • Antiparasitic Activity : Similar compounds have demonstrated activity against malaria parasites by inhibiting PfATP4, a critical Na+-ATPase involved in the parasite's survival. This suggests that the subject compound may also possess antiparasitic properties .
  • Cellular Targeting : The compound's ability to penetrate cellular membranes and interact with specific protein targets enhances its potential as a therapeutic agent. Studies have shown that modifications in the structure can significantly affect cellular permeability and activity .

Case Study 1: GSK-3β Inhibition

A study published in MDPI highlighted the inhibitory effects of similar compounds on GSK-3β with IC50 values ranging from 10 to 1314 nM. Notably, cyclopropyl substituents were associated with increased potency compared to other substituents . This suggests that the cyclopropyl group in our compound may enhance its inhibitory action.

Case Study 2: Antiparasitic Efficacy

In research aimed at developing new antimalarial therapies, derivatives of pyridine-based compounds were tested for their efficacy against Plasmodium falciparum. Compounds with similar structural features demonstrated significant inhibition of parasite growth, indicating that our compound could be further explored for its antiparasitic potential .

Research Findings

Recent studies have focused on optimizing the pharmacokinetic profiles of pyridine derivatives:

  • Aqueous Solubility : Modifications to enhance solubility have been explored; however, maintaining metabolic stability remains a challenge. For instance, incorporating polar functionalities improved solubility but affected antiparasitic activity .
  • Metabolic Stability : Investigations into the metabolic pathways suggest that certain structural modifications can lead to increased metabolic stability while retaining biological activity .

Q & A

Q. What is the role of the dioxaborolane group in this compound’s reactivity?

The dioxaborolane (pinacol boronate) group enables Suzuki-Miyaura cross-coupling reactions, a cornerstone in constructing biaryl or heteroaryl frameworks. This boron-containing moiety reacts with aryl/heteroaryl halides via palladium catalysis, forming carbon-carbon bonds critical for pharmaceutical intermediates. Optimal reactivity requires anhydrous conditions and catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) .

Q. What solvents are typically used in synthesizing this compound?

Dimethylformamide (DMF) and tetrahydrofuran (THF) are common solvents due to their ability to dissolve both polar and non-polar reactants. For example, THF enhances boronate coupling efficiency by stabilizing intermediates, while DMF aids in high-temperature reactions (e.g., 80–100°C). Solubility limitations in water necessitate careful solvent selection .

Q. How is the purity of this compound assessed during synthesis?

Reverse-phase HPLC and LC-MS are standard for purity analysis. NMR (¹H, ¹³C, and ¹¹B) confirms structural integrity, with ¹¹B NMR specifically identifying boron-related impurities. Combustion analysis quantifies elemental composition, ensuring ≥95% purity for downstream applications .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling efficiency be optimized with this boronate?

FactorOptimal ConditionImpact on Yield
CatalystPdCl₂(dppf) or XPhos Pd G3Increases to >80%
BaseK₂CO₃ or Cs₂CO₃Neutralizes HI byproduct
Temperature80–100°C in THF/DMFAccelerates coupling
LigandSPhos or RuPhosReduces homocoupling
Contradictory results may arise from trace oxygen or moisture, necessitating degassing and inert atmospheres .

Q. How to resolve contradictory crystallographic data during structure refinement?

Use SHELXL (for small molecules) or OLEX2 (for macromolecules) to refine against high-resolution data. For twinned crystals, implement twin-law matrices in SHELXL. Discrepancies in thermal parameters may require constraints on boron-cyclopropyl groups. Validate with R₁ < 5% and wR₂ < 10% .

Q. What strategies mitigate solubility challenges in polar reaction media?

Solvent SystemSolubility (mg/mL)Application
THF/DMF (1:1)25–30Coupling reactions
DCM/MeOH (9:1)10–15Chromatography
Acetone/DMSO (3:1)20–25NMR analysis
Co-solvents like DMSO or sonication improve dispersion. For aqueous reactions, micellar catalysis (e.g., TPGS-750-M) enhances compatibility .

Q. How does storage condition affect compound stability?

Store at –20°C under argon to prevent hydrolysis of the boronate ester. Degradation pathways include:

  • Moisture : Hydrolysis to boronic acid (monitor via ¹¹B NMR at δ ~28 ppm).
  • Light : Radical formation in cyclopropyl groups (use amber vials). Shelf life extends to 12 months with desiccants like molecular sieves .

Q. How to manage regioisomer formation during derivatization?

Regioisomers arise from competing coupling at pyridine C-2 vs. C-4 positions. Mitigate via:

  • Directed ortho-metalation : Use TMPLi to block undesired sites.
  • Protecting groups : Install SEM or Boc groups on pyridine nitrogen. Purify isomers using preparative HPLC with C18 columns (acetonitrile/water gradient) .

Q. What methods quantify boron content in complex matrices?

  • ICP-MS : Detects trace boron (LOD: 0.1 ppb) in biological samples.
  • ¹¹B NMR : Quantifies boronate vs. boronic acid (δ ~30 vs. ~28 ppm).
  • Colorimetric assays : Use curcumin in acidic conditions (λmax = 540 nm) .

Q. How to address functional group incompatibility in multi-step syntheses?

  • Cyclopropyl stability : Avoid strong acids (e.g., H₂SO₄) to prevent ring-opening.
  • Boronate protection : Temporarily convert to trifluoroborate salts for acid-sensitive steps.
  • Pd scavengers : Use SiliaBond Thiol to remove residual catalysts post-coupling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.